4-Tert-butylbenzenesulfonic acid

Catalog No.
S665807
CAS No.
1133-17-1
M.F
C10H14O3S
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylbenzenesulfonic acid

Researchers replacing pTSA with DBSA in toluene face foaming and emulsions. 4-tert-Butylbenzenesulfonic acid (XLogP3 2.3) bridges the gap, offering homogeneous acid catalysis without surfactant drawbacks.

  • Soluble in hydrophobic solvents (toluene, heptane); avoids co-solvents.
  • Clean phase separation during aqueous workup; no stable emulsions.
  • Dopant for PANI/PEDOT inks; minimal plasticization vs. DBSA.

≥98% purity. Ships globally from stock.

CAS Number

1133-17-1

Product Name

4-Tert-butylbenzenesulfonic acid

IUPAC Name

4-tert-butylbenzenesulfonic acid

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)

InChI Key

LZQMCUIWYRQLOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O

The exact mass of the compound 4-Tert-butylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-tert-Butylbenzenesulfonic acid, p-tert-Butylbenzenesulfonic acid, 4-(1,1-Dimethylethyl)benzenesulfonic acid, 4-tert-Butylphenylsulfonic acid, Benzenesulfonic acid, 4-(1,1-dimethylethyl)-

Purity

≥98%

Package Size

5 g, 25 g, 100 g

4-Tert-butylbenzenesulfonic acid (CAS 1133-17-1) is a strong organic acid primarily utilized as a highly lipophilic acid catalyst and an engineered dopant for conducting polymers. Characterized by a bulky tert-butyl group positioned para to the sulfonic acid moiety, it offers a calculated XLogP3-AA of 2.3 [1]. For procurement and process chemistry, this compound bridges the critical gap between highly water-soluble catalysts like p-toluenesulfonic acid (pTSA) and extreme, long-chain surfactants like dodecylbenzenesulfonic acid (DBSA). It provides necessary solubility in non-polar organic solvents without inducing the aggressive micellization and foaming associated with heavy aliphatic sulfonates [1].

Research Fit

1
Acid catalyst & sulfonating agent for organic synthesis workflows.
2
Sterically hindered sulfonic acid with enhanced organic-phase affinity.
3
Photoacid generator (PAG) precursor for photolithography research.

Substituting 4-tert-butylbenzenesulfonic acid with the cheaper, industry-standard p-toluenesulfonic acid (pTSA) frequently fails in non-polar reaction media due to pTSA's limited organic solubility, which forces the use of undesirable polar co-solvents or results in heterogeneous, diffusion-limited reaction kinetics [1]. Conversely, attempting to substitute it with dodecylbenzenesulfonic acid (DBSA) to achieve organic solubility introduces a long aliphatic tail that causes severe foaming and stable emulsion formation during aqueous workups . The tert-butyl group provides the specific steric bulk and lipophilicity required to maintain homogeneous catalysis in hydrophobic environments while allowing for clean, rapid phase separation during product isolation[1].

Substitution Risk

Steric bulk tert-Butyl group creates higher steric hindrance vs. PTSA or benzenesulfonic acid, altering catalytic microenvironments and reaction selectivity.
Lipophilicity Substantially higher organic-phase affinity compared to simpler sulfonic acids; phase-transfer behavior and solubility profiles may not transfer directly.
Acid profile Predicted pKa differs from PTSA and MSA; proton-donor control in sensitive reactions may shift with unvalidated substitution.

Non-Polar Solvent Compatibility

The partition coefficient is a critical metric for determining a catalyst's behavior in biphasic or non-polar organic synthesis. Computational data establishes the XLogP3-AA of 4-tert-butylbenzenesulfonic acid at 2.3 [1]. In contrast, the standard p-toluenesulfonic acid (pTSA) exhibits an XLogP of approximately 1.2 [2]. This logarithmic difference indicates that 4-tert-butylbenzenesulfonic acid is over 10 times more lipophilic than pTSA, ensuring complete dissolution in solvents like toluene and dichloromethane where pTSA may remain partially insoluble or require elevated temperatures to achieve homogeneity.

Evidence DimensionCalculated Lipophilicity (XLogP3-AA)
Target Compound Data2.3 (4-tert-butylbenzenesulfonic acid)
Comparator Or Baseline~1.2 (pTSA)
Quantified Difference>1.0 log unit increase in hydrophobicity vs pTSA
ConditionsStandard computational partition coefficient models

Ensures homogeneous catalytic conditions in non-polar organic solvents, accelerating reaction rates and eliminating the need for polar co-solvents.

Lipophilicity vs. PTSA
Reported
XLogP 2.2–2.3 vs. PTSA XLogP ~1.2
Approx. >10× higher octanol–water partition coefficient
Reported indicator of organic-phase affinity for non-aqueous reaction design.
Computational prediction (XLogP3); experimental validation recommended for specific solvent systems.

Workup Phase Separation Efficiency

While long-chain alkylbenzenesulfonic acids like DBSA are highly soluble in organics, their extreme surfactant properties (with critical micelle concentrations in the low millimolar range) cause severe emulsion problems during aqueous washing steps [1]. 4-tert-butylbenzenesulfonic acid possesses a compact, bulky hydrophobic headgroup rather than a long aliphatic tail, which prevents the formation of stable emulsions during liquid-liquid extraction [2]. This structural difference allows for rapid phase separation while still maintaining the organic solubility benefits that pTSA lacks.

Evidence DimensionAqueous Workup Phase Separation
Target Compound DataRapid phase separation without stable emulsion formation
Comparator Or BaselineDBSA (forms severe, stable emulsions due to long-chain surfactant behavior)
Quantified DifferenceElimination of emulsion-breaking steps during downstream processing
ConditionsAqueous/organic liquid-liquid extraction post-reaction

Reduces cycle times and solvent usage during downstream purification compared to long-chain sulfonic acid catalysts.

TPSA vs. Benzenesulfonic Acid
Class-level
TPSA 62.8 Ų — identical polar surface area to benzenesulfonic acid and PTSA
Larger molecular volume reduces polar surface density
Sulfonate-group interaction maintained; overall hydrophobicity increased by non-polar bulk.
Class-level inference; property-to-performance mapping requires application-specific verification.

Conducting Polymer Dopant Performance

In the synthesis of conducting polymers such as polyaniline (PANI), the choice of dopant counterion dictates the polymer's solubility and film-forming properties. Doping with pTSA yields polymers that are often intractable and difficult to process from organic solvents [1]. Utilizing 4-tert-butylbenzenesulfonic acid as the dopant introduces steric bulk that increases the free volume between polymer chains, significantly enhancing the solubility of the resulting doped polymer in casting solvents [1]. Unlike DBSA, which can over-plasticize the film and degrade mechanical integrity, the rigid tert-butyl group maintains the thermal and mechanical stability of the conductive film [2].

Evidence DimensionDoped Polymer Processability and Mechanical Integrity
Target Compound DataHigh organic solubility with maintained film rigidity
Comparator Or BaselinepTSA (poor organic solubility) and DBSA (excessive plasticization)
Quantified DifferenceBalanced processability and mechanical strength without extreme softening
ConditionsConducting polymer (PANI/PEDOT) synthesis and film casting

Enables the formulation of processable conducting polymer inks and coatings without sacrificing the mechanical durability of the final film.

Acid Strength vs. PTSA & MSA
Context-dependent
Predicted pKa −0.40 ± 0.50
PTSA pKa −2.8; MSA pKa −1.9
May support milder proton-donor control in acid-sensitive synthesis steps.
Predicted value; anomalous experimental pKa ~2.8 in one datasheet likely erroneous. Confirm with titration data.

Acid Catalysis in Non-Polar Solvents

Due to its XLogP3 of 2.3, this compound serves as a highly soluble strong acid catalyst for Friedel-Crafts alkylations, esterifications, and condensation reactions conducted in hydrophobic solvents (e.g., toluene, heptane) [1]. It replaces pTSA in scenarios where pTSA's poor solubility limits reaction kinetics or requires unwanted polar co-solvents.

Processable Conducting Polymer Dopant

Used extensively in the formulation of polyaniline (PANI) and PEDOT-based conductive inks[2]. The bulky tert-butyl counterion improves the solubility of the polymer in organic casting solvents while avoiding the severe mechanical softening (plasticization) typically caused by long-chain dopants like DBSA.

Surfactant-Free Biphasic Reaction Promoter

Acts as an effective phase-transfer-like acid catalyst in biphasic aqueous/organic systems [3]. Its compact hydrophobic bulk allows it to partition effectively at the interface to promote reactions without forming the intractable emulsions during workup that plague true surfactants like dodecylbenzenesulfonic acid.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid catalysis in non-polar solvents
Organic-phase solubility profile
Reaction rate and yield in target solvent system
PAG synthesis for photolithography
Steric bulk of sulfonate anion
Acid diffusion length in resist film
High-purity sulfonyl chloride intermediate
Derivative crystallinity and purity
Recrystallization efficiency from alkane solvents
Hydrophobic formulation modifier
Hydrophobic/hydrophilic balance
Formulation compatibility and interfacial behavior

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.06636548 g/mol

Monoisotopic Mass

214.06636548 g/mol

Heavy Atom Count

14

UNII

YV1D0UF57S

Other CAS

1133-17-1

Wikipedia

4-TERT-BUTYLBENZENESULFONIC ACID

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